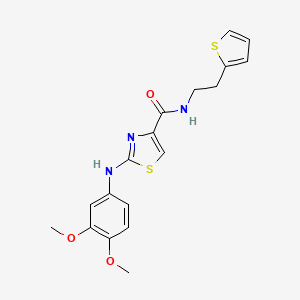
8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H26N6O6 and its molecular weight is 494.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Brominated Compounds in Marine Algae
Bromophenols coupled with nucleoside base derivatives, similar in structure to the chemical , have been isolated from the red alga Rhodomela confervoides. These compounds are of interest due to their potential biological activities (Ma et al., 2007).
Potential in Neurodegenerative Diseases
Research on 8-Benzyl-substituted tetrahydropyrazino purinediones, which are structurally related, has shown promise in treating neurodegenerative diseases. These compounds have been identified as potential multitarget drugs, exhibiting properties like adenosine receptor antagonism and monoamine oxidase inhibition (Brunschweiger et al., 2014).
Derivatives for Pharmacotherapy
Hydrazine functional derivatives, similar to the compound , are widely used in medical practice for treating a range of conditions like depression and hypertension. The study of different derivatives has led to the identification of promising substances (Korobko, 2016).
Cardiovascular Activity
Research into related compounds, specifically 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, has demonstrated potential in treating cardiovascular diseases. These compounds have shown electrocardiographic, antiarrhythmic, and hypotensive activity, along with adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).
Anticancer, Anti-HIV-1, and Antimicrobial Properties
A series of 8-substituted methylxanthine derivatives, structurally related to the compound , have shown promising in vitro anticancer, anti-HIV-1, and antimicrobial activities. These derivatives have been tested against various cancer cell lines and pathogens (Rida et al., 2007).
Radical-Scavenging Activity
Highly brominated mono- and bis-phenols from marine algae, structurally similar to the compound , have demonstrated potent radical-scavenging activity. This suggests potential applications in antioxidant therapies (Duan et al., 2007).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine. This intermediate is then reacted with 3-(3-ethylphenoxy)-2-hydroxypropylamine and 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "hydrazine hydrate", "3-(3-ethylphenoxy)-2-hydroxypropylamine", "8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine.", "Step 2: Reaction of 2-(2,4-dihydroxybenzylidene)hydrazine with 3-(3-ethylphenoxy)-2-hydroxypropylamine in the presence of a base to form an intermediate.", "Step 3: Addition of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione to the intermediate formed in step 2 and heating the mixture to form the final product." ] } | |
CAS No. |
899724-68-6 |
Molecular Formula |
C24H26N6O6 |
Molecular Weight |
494.508 |
IUPAC Name |
8-[2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N6O6/c1-3-14-5-4-6-18(9-14)36-13-17(32)12-30-20-21(29(2)24(35)27-22(20)34)26-23(30)28-25-11-15-7-8-16(31)10-19(15)33/h4-11,17,31-33H,3,12-13H2,1-2H3,(H,26,28)(H,27,34,35) |
InChI Key |
JKQQHSVDSOCHNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=C(C=C(C=C4)O)O)N(C(=O)NC3=O)C)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)
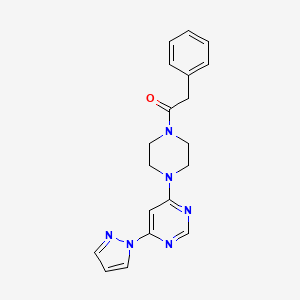
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)
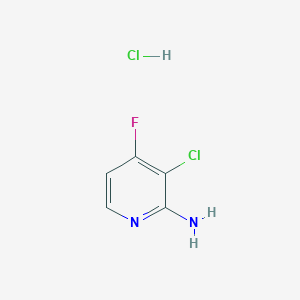
![(2E)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2583311.png)
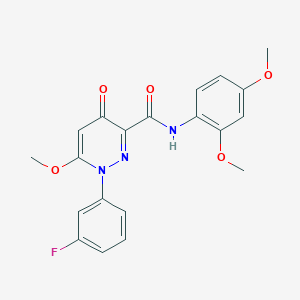
![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)
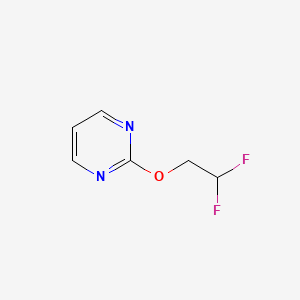

![ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0^{2,11}.0^{3,8}.0^{15,20}]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate](/img/structure/B2583319.png)
